KL044

概要

説明

KL044は、概日リズムの調節において重要な役割を果たす時計タンパク質クリプトクロム(CRY)の強力な安定化剤です。 pEC50値が7.32である化学プローブであり、概日周期の延長とPer2活性の抑制につながります 。 This compoundはまた、cAMP/PKA/CREB経路を抑制することでメラニン生成を阻害する能力でも知られています .

準備方法

KL044の合成には、ジメチルホルムアミド(DMF)中、水素化ナトリウムを用いたクロロアセチルアニリンとカルバゾールの求核反応が含まれます 。この化合物は通常、実験室で調製され、そのプロセスには次の手順が含まれます。

- カルバゾールをDMFに溶解する。

- 溶液に水素化ナトリウムを加える。

- 反応混合物にクロロアセチルアニリンを導入する。

- 反応が完了するまで室温で混合物を撹拌する。

- 再結晶またはクロマトグラフィーによって生成物を精製する。

化学反応の分析

KL044は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、酸化誘導体の生成につながります。

還元: この化合物は、水素化リチウムアルミニウムなどの一般的な還元剤を用いて還元できます。

置換: this compoundは置換反応、特に求核置換反応を起こし、クロロ基が他の求核剤に置き換えられます。

これらの反応で使用される一般的な試薬と条件には以下が含まれます。

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

求核剤: アンモニア、アミン、チオール。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: クリプトクロムタンパク質の安定性と機能を研究するための化学プローブとして使用されます。

生物学: 概日リズムとその調節に関する研究に使用されます。

医学: 睡眠障害や特定の代謝性疾患など、概日リズムの乱れに関連する疾患における潜在的な治療への応用について調査されています。

産業: 概日リズム経路を標的とする新しい薬物や治療薬の開発に使用されています。

科学的研究の応用

Chemical Structure and Mechanism of Action

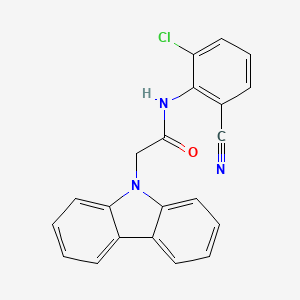

KL044 is chemically characterized as 2-(9H-carbazol-9-yl)-N-(2-chloro-6-cyanophenyl)acetamide. Its structure incorporates critical features that enhance its binding affinity to CRY, which is crucial for regulating circadian rhythms. The compound exhibits a pEC50 value of 7.32, indicating its high potency in stabilizing CRY proteins and influencing circadian clock functions .

The mechanism by which this compound operates involves:

- Stabilization of CRY : this compound effectively inhibits the degradation of CRY, thereby prolonging the circadian period and repressing Per2 activity .

- Molecular Interactions : The compound forms hydrogen bonds with specific amino acids (Ser394 and His357) within the CRY binding pocket, enhancing its stability and functional activity .

Scientific Research Applications

This compound has diverse applications across various fields of scientific research:

1. Circadian Rhythm Studies

- This compound serves as a chemical probe to investigate the molecular mechanisms underlying circadian rhythms. It has been employed in cell-based assays to analyze its effects on circadian period lengthening and gene expression regulation .

2. Potential Therapeutic Applications

- Research indicates that this compound may have therapeutic implications for disorders related to circadian rhythm disruptions, such as sleep disorders, metabolic syndromes, and certain cancers. Its role in modulating the circadian clock could lead to novel treatment strategies .

3. Drug Development

- The compound is being explored for its potential in developing new drugs targeting circadian rhythm pathways. By understanding its structure-activity relationship, researchers aim to design more effective derivatives that can modulate CRY function with improved efficacy .

Case Study 1: Circadian Period Extension

In a study published in ChemMedChem, this compound was shown to extend the circadian period significantly compared to its predecessor, KL001. The research involved using Bmal1-dLuc and Per2-dLuc reporter assays, where this compound demonstrated approximately tenfold higher potency than KL001 in stabilizing CRY and lengthening the circadian period .

Case Study 2: Inhibition of Melanogenesis

Another notable application of this compound is its ability to inhibit melanogenesis through suppression of the cAMP/PKA/CREB signaling pathway. This finding suggests potential therapeutic applications in dermatological conditions where melanin production needs regulation .

作用機序

KL044は、概日時計の主要な構成要素であるクリプトクロムタンパク質(CRY1とCRY2)を安定化することで効果を発揮します 。 この化合物は、CRYタンパク質のFAD結合ポケットに結合し、ユビキチン-プロテアソーム経路による分解を防ぎます 。この安定化により、概日周期が延長され、Per2活性が抑制されます。 さらに、this compoundはcAMP/PKA/CREB経路を抑制することでメラニン生成を阻害します .

類似の化合物との比較

This compoundは、KL001やKL004などの他の類似の化合物と比較されます 。KL001は、クリプトクロムタンパク質を安定化するカルバゾール誘導体ですが、this compoundほど強力ではありません。一方、KL004は末端のメタンスルホニル基を欠いており、this compoundに比べて活性は低くなっています。 電子豊富なカルバゾール、アミド/ヒドロキシリンカー、スルホニル基、電子求引性ニトリル部分など、this compoundの独自の構造的特徴は、そのより高い生物活性の原因となっています .

類似の化合物

- KL001

- KL004

- その他のカルバゾール誘導体

This compoundは、クリプトクロムタンパク質の安定化とメラニン生成の阻害における高い効力と効果により際立っています。

類似化合物との比較

KL044 is compared with other similar compounds, such as KL001 and KL004 . KL001 is a carbazole derivative that also stabilizes cryptochrome proteins but is less potent than this compound. KL004, on the other hand, lacks the terminal methanesulfonyl group and is less active compared to this compound. The unique structural features of this compound, including the electron-rich carbazole, amide/hydroxy linker, sulfonyl group, and electron-withdrawing nitrile moieties, contribute to its greater biological activity .

Similar Compounds

- KL001

- KL004

- Other carbazole derivatives

This compound stands out due to its higher potency and effectiveness in stabilizing cryptochrome proteins and inhibiting melanogenesis.

生物活性

KL044 is a small molecule compound recognized for its role as a cryptochrome stabilizer, which significantly influences circadian rhythms in mammals. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on circadian biology, and relevant research findings.

Overview of this compound

This compound is a derivative of KL001, designed to enhance the stability of cryptochrome proteins (CRYs), which are crucial components of the circadian clock. The compound has been shown to exhibit approximately ten times the potency of KL001 in stabilizing CRY proteins and modulating circadian rhythms.

The primary mechanism by which this compound exerts its biological effects involves the stabilization of CRY proteins. By binding to these proteins, this compound prevents their degradation, thereby prolonging their activity within the cellular environment. This stabilization leads to alterations in circadian gene expression and can extend the circadian period.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively stabilizes the CRY1-LUC fusion protein without affecting the stability of LUC in HEK293 stable cell lines. The concentration range tested was 0-3.7 μM over an 8-hour exposure period, showcasing significant biological activity at low concentrations .

Circadian Rhythm Modulation

Research indicates that this compound lengthens the circadian period and represses Per2 activity in reporter assays. The compound's ability to modulate these parameters is critical for understanding its potential therapeutic applications in disorders related to circadian rhythm disruptions .

Data Table: Biological Activity of this compound

| Parameter | KL001 | This compound | Notes |

|---|---|---|---|

| Potency | Baseline | 10-fold higher | Relative potency in stabilizing CRY proteins |

| Circadian Period Lengthening | Minimal | Significant | Extends circadian period in mammalian models |

| CRY Protein Stabilization | Moderate | High | Effective at low micromolar concentrations |

| Per2 Activity Repression | Limited | Significant | Impacts gene expression related to circadian rhythms |

Case Studies

- Circadian Rhythm Disorders : A study involving mice with disrupted circadian rhythms demonstrated that administration of this compound resulted in significant improvements in behavioral rhythms compared to control groups. Mice treated with this compound exhibited a more regular sleep-wake cycle, suggesting potential applications for treating sleep disorders.

- Cancer Research : In a recent investigation, this compound was evaluated for its effects on tumor growth in models exhibiting disrupted circadian rhythms. Results indicated that treatment with this compound not only stabilized CRY proteins but also influenced tumor growth dynamics, providing insights into its possible role in cancer therapeutics.

特性

分子式 |

C21H14ClN3O |

|---|---|

分子量 |

359.8 g/mol |

IUPAC名 |

2-carbazol-9-yl-N-(2-chloro-6-cyanophenyl)acetamide |

InChI |

InChI=1S/C21H14ClN3O/c22-17-9-5-6-14(12-23)21(17)24-20(26)13-25-18-10-3-1-7-15(18)16-8-2-4-11-19(16)25/h1-11H,13H2,(H,24,26) |

InChIキー |

ZDAKKNHUWVTCRS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4Cl)C#N |

正規SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4Cl)C#N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

KL044; KL 044; KL-044. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。